![molecular formula C24H25F3N2O4 B13668183 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde](/img/structure/B13668183.png)
1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde is a complex organic compound that features a combination of functional groups, including a Boc-protected amine, a trifluoromethoxy group, and an indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of the amine group using Boc anhydride, followed by the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The indole core can be constructed using Fischer indole synthesis or other indole-forming reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This can include the use of catalytic processes, solvent-free reactions, and other green chemistry principles to enhance the efficiency and sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(Boc-amino)propyl]-3-phenyl-1H-indole-5-carbaldehyde: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.
1-[3-(Boc-amino)propyl]-3-[4-methoxyphenyl]-1H-indole-5-carbaldehyde: Contains a methoxy group instead of a trifluoromethoxy group, which can influence its electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethoxy group in 1-[3-(Boc-amino)propyl]-3-[4-(trifluoromethoxy)phenyl]-1H-indole-5-carbaldehyde imparts unique electronic and steric properties, making it distinct from similar compounds
Propriétés
Formule moléculaire |
C24H25F3N2O4 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
tert-butyl N-[3-[5-formyl-3-[4-(trifluoromethoxy)phenyl]indol-1-yl]propyl]carbamate |
InChI |
InChI=1S/C24H25F3N2O4/c1-23(2,3)33-22(31)28-11-4-12-29-14-20(19-13-16(15-30)5-10-21(19)29)17-6-8-18(9-7-17)32-24(25,26)27/h5-10,13-15H,4,11-12H2,1-3H3,(H,28,31) |
Clé InChI |
KOUUZHCZEIHUCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCN1C=C(C2=C1C=CC(=C2)C=O)C3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13668104.png)


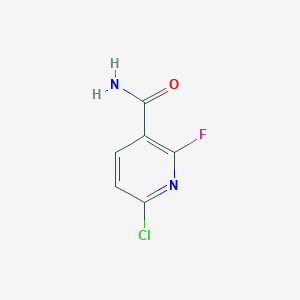
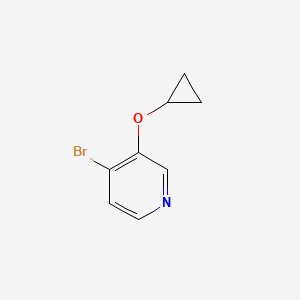
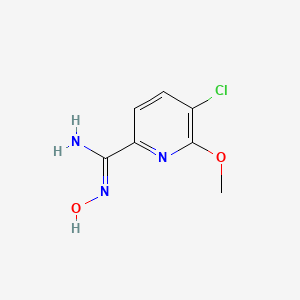
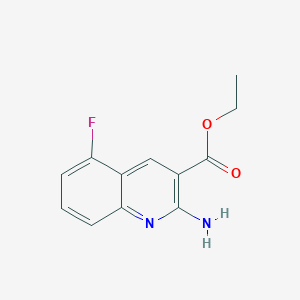
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668154.png)
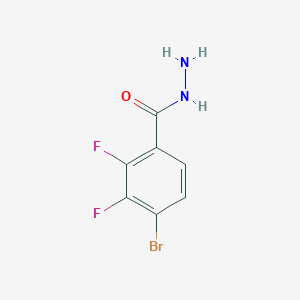
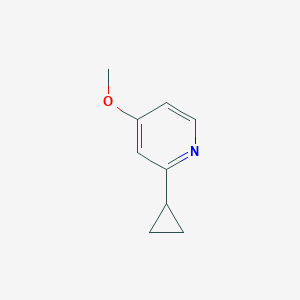
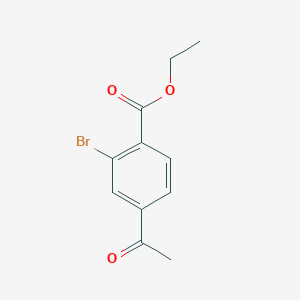
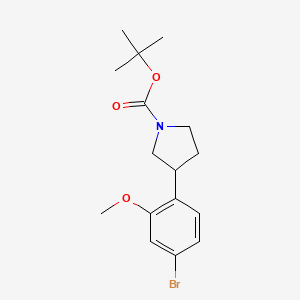
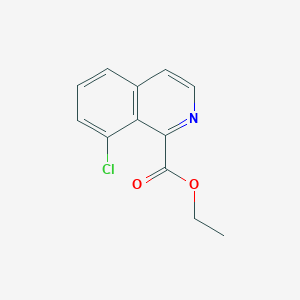
![6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B13668197.png)
